Cyclohex-3-en-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate
Description
Cyclohex-3-en-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate is a synthetic small molecule characterized by a bipiperidinyl scaffold functionalized with a thiazolyloxy group and a cyclohexenylmethanone moiety. The oxalate salt formulation enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S.C2H2O4/c24-19(16-4-2-1-3-5-16)23-11-6-17(7-12-23)22-13-8-18(9-14-22)25-20-21-10-15-26-20;3-1(4)2(5)6/h1-2,10,15-18H,3-9,11-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYLLMQQXIQQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclohex-3-en-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexene ring, a thiazole moiety, and a bipiperidine structure, which contribute to its unique chemical properties. The presence of functional groups allows for various interactions with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₆N₂O₃S |
| Molecular Weight | 284.35 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The thiazole group is known for its role in modulating biological pathways, particularly in relation to enzyme inhibition and receptor binding.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to specific receptors, potentially influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of various bacterial strains.
- Anticancer Potential : Investigations into its anticancer effects are ongoing, with some studies indicating potential cytotoxicity against cancer cell lines.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Cytotoxicity Assays : In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed an IC50 value of approximately 20 µM, indicating moderate cytotoxic effects.
Research Findings
Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity. Key findings include:
- Synthesis Optimization : Methods involving the use of catalysts have been developed to improve yield and purity during synthesis.
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the thiazole moiety can significantly impact the biological activity, suggesting avenues for further drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness becomes evident when compared to analogs with overlapping pharmacophores. Below is a detailed analysis:
Structural Analogues from VAChT Inhibitor Series
describes bipiperidinylmethanone derivatives, such as (4-(4-fluorobenzoyl)-3'-hydroxy-[1,4'-bipiperidin]-1'-yl)-(thiophen-2-yl)methanone oxalate (11a) and its 3-methylthiophene analog (11b). Key comparisons include:
Key Observations :
- Thiazol-2-yloxy vs. This may influence target selectivity or pharmacokinetics.
- Cyclohexenyl vs.
Comparison with Aromatic Methanone Derivatives
highlights methanone-based compounds like Px2BP and AcPmBPX, which are thermally activated delayed fluorescence (TADF) emitters. While these are materials science applications, structural parallels exist:
Key Observations :
- The target compound’s methanone group serves as a pharmacophore anchor, whereas in TADF emitters, methanones participate in extended π-conjugation for light emission.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The oxalate salt in the target compound and VAChT analogs enhances aqueous solubility, critical for bioavailability .
- Metabolic Stability : The thiazolyloxy group may confer resistance to oxidative metabolism compared to thiophenyl or benzoyl groups, which are prone to cytochrome P450-mediated modifications.
- Target Engagement : Structural analogs in demonstrate reduced σ receptor binding, suggesting that the target compound’s thiazole moiety could further refine selectivity for cholinergic targets .
Q & A
Basic: What methodologies are recommended for synthesizing this compound with high purity and yield?
The synthesis of this compound requires a multi-step approach due to its bipiperidine, thiazole, and cyclohexenyl moieties. Key steps include:
- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect amines during bipiperidine synthesis to prevent side reactions .
- Microwave-assisted coupling : Employ microwave irradiation to accelerate thiazole-ether bond formation, reducing reaction time and improving yield (e.g., 85–95% yield for analogous thiazole derivatives) .
- Oxalate salt formation : React the free base with oxalic acid in ethanol under reflux, followed by recrystallization to achieve >98% purity .
Advanced: How can stereochemical ambiguities in the cyclohexenyl group be resolved during structural characterization?
The Z/E isomerism of the cyclohexenyl double bond can be addressed via:
- X-ray crystallography : Use SHELX software for structure refinement, leveraging high-resolution (<1.0 Å) data to assign double-bond geometry unambiguously .
- 2D NMR : Employ NOESY or ROESY to detect spatial proximity between protons on the cyclohexenyl ring and adjacent groups, confirming stereochemistry .
- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to resolve chiral centers in the bipiperidine moiety .
Basic: What analytical techniques are critical for confirming molecular identity and purity?
- High-resolution mass spectrometry (HRMS) : Confirm the molecular formula (e.g., C₂₄H₂₉N₃O₅S) with <2 ppm error .
- HPLC-DAD : Use a C18 column (acetonitrile/0.1% TFA gradient) to verify purity (>95%) and detect impurities .
- Multinuclear NMR : Assign all protons (¹H NMR) and carbons (¹³C NMR), with DEPT-135 to distinguish CH₃/CH₂/CH groups .
Advanced: How can researchers investigate conflicting reports on its kinase inhibition vs. ROS-mediated apoptosis mechanisms?
To resolve mechanistic contradictions:
- Kinase profiling assays : Screen against a panel of 100+ kinases (e.g., PI3K, MAPK) using ADP-Glo™ assays to identify direct targets .
- ROS detection : Quantify intracellular ROS levels via DCFH-DA fluorescence in cancer cell lines (e.g., MCF-7) under treatment, correlating with apoptosis markers (e.g., caspase-3 activation) .
- Gene knockdown : Use siRNA to silence candidate kinases (e.g., AKT1) and assess if apoptosis is ROS-dependent or kinase-specific .
Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?
- Scaffold diversification : Synthesize analogs with substituent variations (e.g., fluorophenoxy vs. methoxyphenoxy) to assess impacts on potency .
- 3D-QSAR modeling : Align molecular descriptors (e.g., electrostatic potential, logP) with IC₅₀ data from cytotoxicity assays to predict optimal substituents .
- Fragment-based design : Replace the cyclohexenyl group with smaller fragments (e.g., cyclopentyl) to probe steric and electronic effects .
Basic: How can aqueous solubility challenges be addressed for in vivo studies?
- Co-solvent systems : Use 10% DMSO/30% PEG-400 in saline to enhance solubility while maintaining biocompatibility .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) to improve bioavailability and reduce off-target effects .
- Prodrug strategy : Synthesize a phosphate ester derivative for enhanced solubility, which hydrolyzes enzymatically in vivo .
Advanced: How does the bipiperidine conformation influence target binding?
- Molecular dynamics simulations : Simulate ligand-receptor interactions (e.g., with PI3Kγ) to identify key hydrogen bonds between the bipiperidine nitrogen and Asp964 .
- Conformational analysis : Compare energy-minimized structures (DFT/B3LYP) of chair vs. boat bipiperidine conformers to determine bioactivity differences .
Advanced: How to resolve discrepancies in reported MIC values for antimicrobial activity?
- Standardized assays : Re-evaluate MIC using CLSI guidelines with consistent inoculum size (5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton broth) .
- Efflux pump inhibition : Co-administer with verapamil (20 µg/mL) to assess if resistance in Gram-negative strains is efflux-mediated .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
